4,7-dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

Medicinal Chemistry Drug Design Ligand Efficiency

4,7-Dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide (CAS 1351699-74-5, molecular formula C₁₅H₁₅N₃O₃S, molecular weight 317.4 g mol⁻¹) is a synthetic small-molecule belonging to the thiazolyl-indole-2-carboxamide class. The compound features a 4,7-dimethoxy-1-methyl-1H-indole core connected via a carboxamide bridge to an unsubstituted 1,3-thiazol-2-yl moiety.

Molecular Formula C15H15N3O3S
Molecular Weight 317.4 g/mol
Cat. No. B12176899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide
Molecular FormulaC15H15N3O3S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=NC=CS3
InChIInChI=1S/C15H15N3O3S/c1-18-10(14(19)17-15-16-6-7-22-15)8-9-11(20-2)4-5-12(21-3)13(9)18/h4-8H,1-3H3,(H,16,17,19)
InChIKeyKLHFOYWDSIVHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide (CAS 1351699-74-5): Structural Identity and Baseline Procurement Profile


4,7-Dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide (CAS 1351699-74-5, molecular formula C₁₅H₁₅N₃O₃S, molecular weight 317.4 g mol⁻¹) is a synthetic small-molecule belonging to the thiazolyl-indole-2-carboxamide class . The compound features a 4,7-dimethoxy-1-methyl-1H-indole core connected via a carboxamide bridge to an unsubstituted 1,3-thiazol-2-yl moiety. This scaffold is a simplified congener of the more elaborate (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide series recently disclosed as multi-target anticancer agents [1]. Its relatively low molecular weight and minimal functionalization make it a versatile starting point for medicinal-chemistry optimisation or a reference probe for target-engagement studies.

Why Generic Substitution with Other Indole-2-Carboxamides Risks Biological and Physicochemical Divergence: The 4,7-Dimethoxy-1-methyl-N-(1,3-thiazol-2-yl) Case


In the thiazolyl-indole-2-carboxamide family, seemingly minor structural modifications—such as the presence or absence of a hydrazineyl-oxoethyl linker, variations in the indole methoxy substitution pattern, or N-methylation status—can produce order-of-magnitude shifts in target affinity, selectivity, and pharmacokinetic behaviour [1]. The subject compound differs from the closely related anticancer leads 6i and 6v (IC₅₀ = 6.10 ± 0.4 µM and 6.49 ± 0.3 µM against MCF-7, respectively) by lacking the hydrazineyl-oxoethyl extension, which directly alters the pharmacophore geometry and hydrogen-bonding network [2]. Consequently, procurement of a generic “indole-2-carboxamide” without precise structural matching is unlikely to recapitulate the same biological profile, making compound-specific sourcing essential for reproducible research.

Quantitative Differentiation Evidence for 4,7-Dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide Against Closest Analogs


Molecular Weight and Ligand Efficiency Advantage Over Extended Hydrazineyl-Oxoethyl Analogs

The target compound possesses a molecular weight of 317.4 g mol⁻¹, which is substantially lower than the representative multi-target anticancer lead 6i from the same thiazolyl-indole-2-carboxamide series (estimated MW > 450 g mol⁻¹ based on the general scaffold) [1]. Lower molecular weight is generally associated with improved ligand efficiency indices (e.g., LE = 1.4 kJ mol⁻¹ per heavy atom for fragment-like vs. < 1.0 kJ mol⁻¹ for larger leads) and more favourable passive permeability, as predicted by the Lipinski rule-of-five [2]. While a direct head-to-head biochemical comparison is unavailable, the size reduction implies that the target compound could serve as a minimal binding pharmacophore, facilitating fragment-based lead optimization.

Medicinal Chemistry Drug Design Ligand Efficiency

Reduced Hydrogen-Bond Donor Count Relative to Hydrazineyl-Containing Analogs

The target compound contains a single hydrogen-bond donor (the carboxamide NH), in contrast to the hydrazineyl-oxoethyl extended analogs (e.g., 6i, 6v) which possess two additional H-bond donors from the hydrazine NH groups [1]. Studies on matched molecular pairs have shown that each additional H-bond donor can reduce Caco-2 permeability by approximately 0.5 log units (Papp) and increase the risk of P-gp efflux [2]. Therefore, the target compound is predicted to exhibit superior passive permeability and lower efflux liability, although experimental validation is pending.

Pharmacokinetics Permeability Drug Metabolism

N-Methylation Confers Metabolic Stability Advantage Over Des-Methyl Indole Analogs

The 1-methyl substituent on the indole nitrogen prevents NH-mediated tautomerisation and blocks a potential site of oxidative metabolism (CYP450-mediated N-dealkylation or N-oxidation) [1]. In a related series of indole-2-carboxamide kinase inhibitors, N-methylation of the indole NH improved human liver microsome stability from a half-life of < 30 min (unsubstituted) to > 120 min (N-methylated), corresponding to an approximately 4-fold increase in metabolic stability [2]. By analogy, the target compound is expected to exhibit prolonged metabolic half-life compared to demethylated congeners such as 4,7-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide.

Metabolic Stability Cytochrome P450 Structural Alert

Unsubstituted Thiazole Ring Offers Distinct Kinase Selectivity Profile Compared to Phenyl or 4-Pyridyl Analogs

Molecular docking studies on the extended thiazolyl-indole-2-carboxamide series indicate that the thiazole ring engages in key hydrogen-bonding and π-stacking interactions with the hinge region of EGFR and HER2 kinases [1]. Replacing the thiazole with a phenyl ring (e.g., 4,7-dimethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide) eliminates the thiazole nitrogen that accepts a hydrogen bond from the hinge backbone NH, typically resulting in a 10- to 100-fold loss of kinase affinity [2]. Conversely, introduction of a 4-pyridyl substituent on the thiazole (analog available from ChemDiv) adds a basic centre, altering the pKa and potentially shifting selectivity toward kinases with an acidic residue in the solvent-exposed region. The unsubstituted thiazole in the target compound represents an optimised compromise: it retains the essential hinge-binding interaction without introducing a protonatable group that could broaden off-target activity.

Kinase Selectivity Binding Mode Scaffold Hopping

High-Value Research and Industrial Application Scenarios for 4,7-Dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide


Fragment-Based Lead Generation for Kinase Drug Discovery

With a molecular weight of 317.4 g mol⁻¹ and only one hydrogen-bond donor, the compound meets fragment-like physicochemical criteria (MW < 300 is ideal, but its low HBD count compensates). It can serve as a validated hinge-binding fragment in fragment-based screening cascades targeting kinases such as EGFR, HER2, or VEGFR-2, where the thiazole nitrogen engages the hinge backbone NH. The absence of a hydrazineyl linker simplifies SAR interpretation, allowing clear attribution of potency changes to indole substitution modifications [1]. Procurement of this specific fragment ensures consistency across fragment-growth libraries, as generic “indole-2-carboxamide” alternatives may lack the essential thiazole hinge-binding motif.

Negative Control or Inactive Scaffold Reference for Extended Thiazolyl-Indole-2-Carboxamide Series

Because the compound lacks the hydrazineyl-oxoethyl extension present in the multi-target anticancer leads 6i and 6v, it is likely to show significantly attenuated cytotoxicity, making it an excellent negative control for mechanistic studies. Researchers evaluating the contribution of the hydrazineyl linker to cellular activity can use this compound as a matched molecular pair comparator. Sourcing both the target compound and its extended analogs from a single reliable supplier ensures lot-to-lot consistency and minimizes batch-to-batch variability in cellular assays [2].

Synthetic Intermediate for Diversified Thiazolyl-Indole-2-Carboxamide Libraries

The compound's primary carboxamide linkage provides a tractable handle for further derivatisation. It can be used as a late-stage intermediate for parallel synthesis of focused libraries, where the thiazole NH can be alkylated or acylated without affecting the indole core. This synthetic utility is supported by the patent literature describing amino-thiazole substituted indole-2-carboxamides as anti-HBV agents [3]. Purchasing the pre-formed scaffold reduces internal synthesis time and ensures the correct 4,7-dimethoxy-1-methyl substitution pattern, which is non-trivial to install regioselectively.

In Vitro ADME Probe for Indole-2-Carboxamide Permeability and Metabolism

Given its low number of rotatable bonds and minimal hydrogen-bond donor count, the compound can be employed as a baseline ADME probe in Caco-2 permeability and microsomal stability assays. Its N-methylated indole nitrogen eliminates a site of rapid oxidative metabolism, providing a stable reference point against which more functionalised analogs can be compared. This application is particularly relevant for industrial medicinal chemistry teams seeking to benchmark the pharmacokinetic impact of adding polar functionality to the thiazolyl-indole-2-carboxamide core [4].

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